molecular formula C81H141N21O31 B1139297 Peptide M

Peptide M

Cat. No.: B1139297
M. Wt: 1905.1 g/mol
InChI Key: BHGSMPANCMIOOB-HMAOBDLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide M is a synthetic 50-amino acid peptide derived from a streptococcal M protein, featuring an additional C-terminal cysteine residue . This peptide is designed for high-affinity, single-step affinity purification of human Immunoglobulin A (IgA). It specifically binds to a conserved site in the Fc region of both monomeric and dimeric forms of human IgA, including subclasses IgA1 and IgA2, with a binding capacity of 4-6 mg of human IgA per mL of gel . It also exhibits cross-reactivity with bovine IgA but does not bind to murine IgA . The primary research applications for this compound include the isolation and detection of human IgA and antigen-bound IgA, making it a critical tool in immunology research . Please note that the manufacturing of research-use-only peptides is under increasing regulatory scrutiny, emphasizing the importance of transparent supply chains and quality control . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H141N21O31/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133)/t37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,58-,59-,60-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGSMPANCMIOOB-HMAOBDLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H141N21O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1905.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery, Isolation, and Design Strategies for Peptide M

Identification from Natural Sources

The origin of Peptide M lies in the identification of immunogenic epitopes from a natural protein, the bovine retinal S-antigen. nih.govnih.gov This protein, also known as arrestin, is a key molecule in the phototransduction cascade and has been identified as a major antigen in human uveitis. nih.govarvojournals.org The discovery process for identifying such peptide fragments from a natural source typically involves several key steps:

Protein Isolation and Purification: The source protein, in this case, bovine S-antigen, is first isolated from retinal tissue and purified. arvojournals.org

Enzymatic Digestion and Peptide Mapping: The purified protein is then fragmented into smaller peptides using specific enzymes. These fragments are then sequenced and mapped to identify their position within the full-length protein. nih.gov

Immunogenicity Screening: The resulting peptides are screened for their ability to elicit an immune response. In the context of EAU, this involves testing the peptides for their capacity to induce uveitis in susceptible animal models, such as Lewis rats. nih.govmdpi.com

Through such a process, the specific 18-amino acid sequence of this compound (DTNLASSTIIKEGIDKTV), corresponding to positions 303-322 of bovine S-antigen, was identified as a highly pathogenic epitope capable of inducing EAU. nih.govnih.gov

Table 1: Characteristics of this compound
AttributeDescription
SequenceDTNLASSTIIKEGIDKTV
Length18 amino acids
Natural SourceBovine Retinal S-antigen (Arrestin)
Corresponding RegionAmino acid positions 303-322
Biological ActivityInduces Experimental Autoimmune Uveitis (EAU)

De Novo Design and Rational Approaches

Beyond discovery from natural sources, peptides like this compound can be developed through de novo design, which involves creating novel peptide sequences from scratch, or rational design, which modifies existing peptides to enhance desired properties. pnas.orgplos.orgnih.gov These approaches are particularly useful for creating peptides with improved stability, affinity, or specific immunogenic characteristics.

Rational design for an immunogenic peptide like this compound would involve:

Epitope Prediction: Computational tools can predict potential T-cell epitopes within a protein sequence based on their binding affinity to Major Histocompatibility Complex (MHC) molecules. nih.gov

Structural Modeling: Understanding the three-dimensional structure of the peptide-MHC interaction can guide modifications to the peptide sequence to improve binding and T-cell activation.

Amino Acid Substitution: Specific amino acids can be substituted to enhance immunogenicity or to study the key residues involved in the autoimmune response.

De novo design, on the other hand, offers the possibility of creating entirely new peptides that can mimic the function of natural epitopes. pnas.orgyoutube.com This can be advantageous in developing therapeutics for autoimmune diseases by creating altered peptide ligands that can modulate the immune response. nih.govnih.gov

Library-Based Selection Methodologies

High-throughput screening of vast peptide libraries is a powerful method for discovering peptides with specific binding properties. nih.gov These techniques could be employed to identify peptides that bind to specific immune cell receptors or antibodies involved in the pathogenesis of uveitis.

Phage display is a widely used technique for identifying peptides that bind to a specific target. nih.gov In this system, a library of bacteriophages is genetically engineered to express a vast diversity of peptides on their surface. nih.gov The process for identifying a peptide like this compound would involve:

Library Creation: A library of phages displaying a multitude of different peptide sequences is generated.

Biopanning: The library is exposed to a target molecule, such as an antibody or a T-cell receptor associated with uveitis. Phages displaying peptides that bind to the target are captured.

Amplification: The bound phages are eluted and amplified by infecting bacteria, enriching the pool of target-binding phages.

Iteration: This selection and amplification process is repeated for several rounds to isolate the highest-affinity binders.

Sequencing: The DNA of the selected phages is sequenced to identify the amino acid sequence of the binding peptide.

Table 2: Hypothetical Phage Display Screening for Uveitis-Related Peptides
Screening RoundInput Phage Titer (pfu/mL)Output Phage Titer (pfu/mL)Enrichment Factor
11 x 10¹¹1 x 10⁵1 x 10⁻⁶
21 x 10¹¹5 x 10⁶5 x 10⁻⁵
31 x 10¹¹2 x 10⁸2 x 10⁻³

mRNA display is an in vitro selection technique that allows for the creation of even larger and more diverse peptide libraries than phage display. wuxibiology.comwikipedia.orgnih.gov In this method, each peptide is covalently linked to its encoding mRNA molecule through a puromycin (B1679871) linker. wikipedia.orgbiosynsis.com This direct link between the phenotype (the peptide) and the genotype (the mRNA) allows for efficient identification of high-affinity binders.

The workflow for mRNA display in the context of discovering a peptide like this compound would be similar to phage display in its iterative selection and amplification process, but with the advantage of being a completely in vitro system, which allows for greater control over selection conditions and the incorporation of unnatural amino acids. biosynsis.com

Cell-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) is a technique used to identify nucleic acid aptamers, but the principles can be adapted to discover peptides that bind to specific cell types. basepairbio.comnih.gov This approach is particularly valuable when the precise molecular target on the cell surface is unknown. basepairbio.com

To discover a peptide relevant to uveitis using a cell-based approach, a peptide library could be incubated with a population of pathogenic T-cells isolated from an animal with EAU. Peptides that bind to these cells would be isolated and identified. A counter-selection step using non-pathogenic T-cells would be employed to ensure the specificity of the selected peptides for the disease-causing cells. nih.gov This method allows for the discovery of peptides that recognize their targets in their native cellular context.

Peptide Synthesis and Purification Technologies for Peptide M

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely used technique for constructing peptides. nih.govcreative-peptides.comjpt.com In SPPS, the growing peptide chain is covalently attached to an insoluble solid support, typically a polymeric resin. nih.govjpt.com This immobilization simplifies the process by allowing excess reagents and byproducts to be removed by simple filtration and washing steps after each reaction cycle, eliminating the need for cumbersome purification of intermediates. nih.govcreative-peptides.com The peptide chain is typically assembled stepwise from the C-terminus to the N-terminus by sequentially adding protected amino acids. nih.goviris-biotech.de

Fmoc/Boc Strategies and Orthogonal Deprotection Schemes

Two primary chemical strategies for protection-deprotection are employed in SPPS: the Boc/Benzyl (B1604629) (Boc/Bz) strategy and the Fmoc/tert-Butyl (Fmoc/tBu) strategy. iris-biotech.debiosynth.com

Boc/Benzyl (Boc/Bz) Strategy: This was one of the earlier strategies developed. It utilizes the tert-butoxycarbonyl (Boc) group for Nα-amino protection and benzyl (Bz)-based groups for side-chain protection. nih.goviris-biotech.debiosynth.com Boc groups are removed using moderate acids like trifluoroacetic acid (TFA). nih.goviris-biotech.depeptide.com Side-chain protecting groups and the peptide-resin linkage are cleaved using strong acids, such as hydrogen fluoride (B91410) (HF). iris-biotech.de While historically significant, the need for highly toxic HF for final cleavage has led to its decreased use compared to the Fmoc strategy. iris-biotech.de

Fmoc/tert-Butyl (Fmoc/tBu) Strategy: This strategy has largely replaced the Boc strategy due to its orthogonality and the avoidance of harsh cleavage conditions. iris-biotech.de It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. iris-biotech.debiosynth.compeptide.com Fmoc groups are typically removed using a base, most commonly piperidine (B6355638), although other bases like 4-methylpiperidine (B120128) or DBU can also be used. iris-biotech.depeptide.com The side-chain protecting groups and the peptide are cleaved from the resin using a strong acid, such as TFA. iris-biotech.depeptide.com The orthogonality of the Fmoc (base-labile) and tBu (acid-labile) groups allows for selective deprotection during synthesis. iris-biotech.debiosynth.compeptide.com

Orthogonal protection schemes are crucial in peptide synthesis, allowing for the selective removal of protecting groups without affecting other protected functionalities. biosynth.compeptide.comresearchgate.net This is particularly important for incorporating modified amino acids or cyclizing peptides on the resin. iris-biotech.depeptide.com

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a widely adopted tool in SPPS to enhance reaction kinetics and improve peptide synthesis efficiency, particularly for challenging sequences. nih.govyoutube.comrsc.org Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.comsemanticscholar.org This accelerated heating significantly reduces reaction times for both coupling and deprotection steps. nih.govyoutube.comnih.gov

Studies have demonstrated that microwave-assisted SPPS can lead to faster reactions, improved yields, and higher purity of synthesized peptides compared to conventional heating methods. nih.govyoutube.comsemanticscholar.org It is particularly beneficial for overcoming issues like aggregation and secondary structure formation that can hinder synthesis, especially with longer or difficult sequences. nih.govsemanticscholar.org Microwave technology can accelerate Fmoc removal and amino acid coupling, with typical coupling times reduced to minutes. nih.govnih.gov While enhancing speed and efficiency, careful optimization is needed to control potential side reactions like racemization and aspartimide formation, although optimized methods can manage these. nih.gov Microwave-assisted SPPS has been successfully applied to synthesize various peptides, including difficult sequences and modified peptides. nih.govrsc.orgnih.gov

Green Chemistry Approaches and Sustainable Protocols

Efforts are increasingly focused on developing green chemistry approaches for peptide synthesis to reduce environmental impact. advancedchemtech.comtandfonline.com Traditional SPPS often involves the use of large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). advancedchemtech.comtandfonline.com Sustainable protocols aim to minimize waste generation, reduce solvent consumption, and utilize more environmentally friendly reagents. advancedchemtech.comrsc.org

Innovations in green peptide synthesis include:

Solvent Replacement: Exploring and implementing greener solvents or solvent mixtures derived from renewable sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), anisole, and N-octylpyrrolidone (NOP), as alternatives to traditional hazardous solvents. advancedchemtech.comtandfonline.comacs.org

Reduced Wash Steps: Developing strategies to minimize or eliminate washing steps between synthesis cycles, which significantly reduces solvent usage and waste. advancedchemtech.comcem.com Ultra-Efficient SPPS (UE-SPPS) is one such approach that eliminates washing steps by in-situ quenching and controlled evaporation. cem.com

Greener Reagents: Utilizing more environmentally benign coupling agents and deprotection reagents. advancedchemtech.comtandfonline.comrsc.org For instance, using 4-methylpiperidine instead of piperidine for Fmoc removal can lead to improved purity and less hazardous waste. advancedchemtech.com TFA-free cleavage protocols are also being developed to avoid hazardous waste. advancedchemtech.com

Continuous Flow Systems: Moving from batch processes to continuous flow systems can reduce the amount of excess reagents and solvents required. advancedchemtech.comrsc.org

These green chemistry principles are being applied to both SPPS and LPPS to develop more sustainable and cost-effective peptide manufacturing processes. advancedchemtech.comrsc.orgbachem.com

Solution-Phase Peptide Synthesis (LPPS)

Solution-Phase Peptide Synthesis (LPPS), also known as Liquid-Phase Peptide Synthesis, is another fundamental method for synthesizing peptides. mdpi.combachem.comambiopharm.com Unlike SPPS, LPPS is carried out entirely in a homogeneous solution. bachem.comamericanpeptidesociety.org Peptide bonds are formed stepwise by coupling protected amino acids in solution. americanpeptidesociety.orgopenaccessjournals.com

LPPS is often considered economical for synthesizing shorter peptide sequences, typically around 20 amino acids or less. bachem.comambiopharm.com It can sometimes require fewer excess reagents compared to SPPS and may offer more precise control over reaction conditions in certain cases, potentially leading to higher yields with fewer side reactions, particularly for shorter peptides. ambiopharm.comamericanpeptidesociety.org LPPS can also be advantageous for large-scale production due to its scalability compared to SPPS, where resin loading capacity can be a limitation. americanpeptidesociety.org

Enzymatic Synthesis Approaches

Enzymatic peptide synthesis utilizes enzymes, primarily proteases, to catalyze the formation of peptide bonds. qyaobio.comukri.orgnih.gov This approach offers several advantages, including high regio- and stereoselectivity, mild reaction conditions (often near neutral pH and ambient temperature), and the potential to avoid the use of protecting groups on amino acid side chains. qyaobio.comukri.orgnih.gov

Enzymatic synthesis can be particularly useful for synthesizing peptides that are difficult to obtain through traditional chemical methods, such as those containing unusual amino acids or complex structures. qyaobio.combachem.com Proteases, which typically catalyze peptide bond hydrolysis, can be engineered or used under specific conditions (e.g., high substrate concentration or in organic/aqueous mixtures) to favor peptide bond formation (aminolysis). qyaobio.comnih.govnih.gov Different classes of enzymes, including cysteine proteases, serine proteases, and esterases, have been employed in enzymatic peptide synthesis. qyaobio.comnih.gov Engineered enzymes are also being developed to enhance activity, stability, and selectivity. qyaobio.comnih.gov

Chemoenzymatic peptide synthesis (CEPS) combines chemical and enzymatic steps to leverage the strengths of both approaches. qyaobio.comnih.gov This can enable the synthesis of longer and more complex peptides that are challenging to produce solely by SPPS or enzymatic methods. qyaobio.combachem.com CEPS can be more environmentally friendly by reducing the reliance on organic solvents and protecting groups. ukri.orgnih.govbachem.com

Advanced Purification Techniques

Following synthesis, purification is a critical step to isolate the target peptide, such as Peptide M, from impurities and ensure the required level of purity for its intended application. gilson.commdpi.comresearchgate.netbachem.com Impurities can include truncated sequences, deletion sequences, modified peptides, and residual reagents. researchgate.netbachem.com The main challenge in peptide purification is separating the target peptide from impurities that often have very similar physicochemical properties. researchgate.netbachem.com

Chromatographic methods are considered the gold standard for peptide purification. mdpi.combachem.combohrium.com Various advanced chromatographic techniques are employed:

Reversed-Phase Liquid Chromatography (RPLC): This is the most widely used method for peptide separation and purification, leveraging differences in hydrophobicity. mdpi.combachem.combohrium.compolypeptide.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are common platforms for RPLC. mdpi.combohrium.com

Ion Exchange Chromatography (IEX): This technique separates peptides based on their net charge and is particularly useful for charged peptides. mdpi.comamericanpeptidesociety.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is employed for separating polar peptides that may not be well-retained by RPLC. mdpi.combohrium.comamericanpeptidesociety.org

Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple interaction modes, such as hydrophobic and ion exchange, offering enhanced selectivity for complex peptide mixtures. mdpi.combohrium.com

Size Exclusion Chromatography (SEC): SEC separates peptides based on their molecular size and is useful for removing aggregates or isolating peptides within a specific size range. americanpeptidesociety.org

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid as the mobile phase and can be a more sustainable option compared to traditional liquid chromatography due to reduced solvent consumption. mdpi.combohrium.com

In addition to chromatography, other purification technologies are being explored, including magnetic nanoparticles, isoelectric focusing, and membrane filtration, which can offer advantages in terms of cost, time, and sustainability. mdpi.comresearchgate.netbohrium.com

Advanced purification workflows often combine different techniques or incorporate technologies like mass spectrometry (MS) for improved identification and isolation of the target peptide. gilson.comchromatographyonline.com For example, integrating LC with MS detection allows for mass-based fraction collection, ensuring high purity. gilson.comchromatographyonline.com Multicolumn countercurrent solvent gradient purification (MCSGP) is an advanced continuous chromatography technique that can reduce solvent consumption and improve yield and capacity compared to traditional batch purification. bachem.com

The efficiency and yield of peptide purification depend on various factors, including the peptide's physicochemical properties, the nature and quantity of impurities, and the chosen purification method and conditions. mdpi.comresearchgate.netnih.gov Optimizing purification protocols is essential to obtain high-purity peptides required for research and therapeutic applications. gilson.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is considered a standard and widely used method for peptide purification and analysis. biosynth.comadooq.comwikipedia.org In RP-HPLC, separation is based on the differential hydrophobicity of peptides and their impurities. biosynth.com A common stationary phase is C18-modified silica (B1680970), and the mobile phase typically consists of an aqueous component (often with an acidic modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent (such as acetonitrile), used in a gradient elution. biosynth.comadooq.com TFA serves as an ion-pairing reagent, which can improve peak shape and separation, particularly for peptides lacking basic residues or with blocked N-termini. novoprolabs.com

The purification process often begins with eluting more polar contaminants using a higher proportion of the aqueous phase. biosynth.com The concentration of the organic solvent is then gradually increased to elute the target peptide and less polar impurities. biosynth.com Detection is commonly performed using UV detectors, monitoring absorbance at wavelengths between 210 and 220 nm, which is characteristic of the peptide bond, or at 250-290 nm if aromatic amino acids are present. biosynth.com Fractions containing the target peptide at sufficient purity, as determined by analytical HPLC, are collected and often lyophilized. biosynth.com

HPLC is used both analytically to assess the purity of crude and purified peptides and preparatively for isolating the desired peptide from the synthesis mixture. adooq.com Method development on an analytical scale can inform the scale-up to preparative HPLC for purifying larger quantities of peptide. wikipedia.org Challenges in peptide purification by RP-HPLC can include achieving sufficient resolution for closely eluting impurities and managing solvent consumption, particularly at larger scales. wikipedia.org Alternative mobile phases or column chemistries may be employed if standard methods are insufficient. biosynth.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures. This allows for improved resolution, speed, and sensitivity compared to traditional HPLC. UPLC is particularly useful for the analysis of synthetic peptides, enabling rapid assessment of purity and detection of contaminants.

The high resolving power of UPLC helps in quickly identifying contaminants and optimizing separation conditions to minimize co-elution. The column chemistry used in UPLC is often available in larger formats, allowing the optimized analytical conditions developed on a UPLC system to be transferred and scaled up for preparative purification using larger HPLC columns with similar stationary phase chemistry. This correlation between analytical UPLC and preparative HPLC facilitates the development of efficient purification strategies for synthetic peptides. UPLC coupled with mass spectrometry is a powerful combination for comprehensive peptide analysis.

Mass Spectrometry-Coupled Purification

Mass Spectrometry (MS) is a fundamental tool in peptide characterization, providing crucial information about molecular weight, sequence, and modifications. novoprolabs.comnih.gov Coupling chromatographic separation techniques like HPLC or UPLC directly with mass spectrometry (LC-MS or UPLC-MS) is a powerful approach for peptide purification and analysis.

In mass spectrometry-coupled purification, the eluent from the liquid chromatography column is directed into a mass spectrometer. The mass spectrometer detects peptides based on their mass-to-charge ratio (m/z), allowing for the identification and differentiation of the target peptide from impurities, even those with similar retention times on the chromatographic column. This provides a high degree of specificity and sensitivity for monitoring the separation and directing fraction collection.

Mass-directed purification systems can automatically trigger the collection of fractions based on the detection of the target peptide's specific m/z value. This real-time feedback significantly enhances the efficiency and confidence of the purification process, reducing the need for off-line analysis of numerous collected fractions. Various MS systems, including quadrupole-time-of-flight (Q-TOF) and Orbitrap mass spectrometers, are used in conjunction with liquid chromatography for peptide analysis and purification. novoprolabs.com The combination of high-resolution chromatographic separation and the molecular weight information from mass spectrometry provides a robust method for obtaining high-purity peptides and characterizing impurities. novoprolabs.comnih.gov

Structural Elucidation and Conformational Analysis of Peptide M

Spectroscopic Methods

Spectroscopic methods are indispensable tools for the structural and conformational analysis of peptides, offering insights into their secondary structure, folding, and dynamics in solution. thermofisher.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of peptides in solution under near-physiological conditions. creative-proteomics.comspringernature.comuzh.ch NMR experiments can provide detailed structural information, including folding, biomolecular interactions, and spatial arrangement. creative-proteomics.com

NMR parameters, such as chemical shifts and coupling constants, are sensitive indicators of peptide conformation. For instance, the chemical shift index (CSI) can be used for the assignment of protein secondary structure. springernature.com Analysis of scalar couplings provides information about dihedral angles. uzh.ch

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is widely used to study the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. mtoz-biolabs.comunits.itamericanpeptidesociety.org This technique provides key information on structural features such as alpha-helices, beta-sheets, and random coils. mtoz-biolabs.comunits.it The far-UV CD spectra (190-250 nm) are particularly informative about the peptide backbone conformation. mtoz-biolabs.comunits.it

Characteristic CD spectra are associated with different secondary structures. Alpha-helices typically exhibit negative peaks at 208 nm and 222 nm and a positive peak around 190 nm. mtoz-biolabs.comamericanpeptidesociety.org Beta-sheets often show a negative peak near 217 nm or 215 nm and a positive peak around 195 nm. mtoz-biolabs.comamericanpeptidesociety.orgresearchgate.net Random coils generally display less defined peaks. americanpeptidesociety.org By analyzing the shape and intensity of the CD spectrum, the proportions of these structural elements within a peptide can be estimated. americanpeptidesociety.org

CD spectroscopy can also be used to monitor structural changes of peptides under varying environmental conditions, such as changes in pH, temperature, or ionic strength. mtoz-biolabs.comunits.it This is valuable for understanding peptide stability and dynamics. mtoz-biolabs.com

Studies on Peptide M have utilized CD spectroscopy to examine its secondary structure under different conditions. Data acquired from this compound at pH 6.5 and pH 11, and at temperatures of 20 °C and 80 °C, demonstrate the application of CD to assess its conformational behavior in response to environmental changes. researchgate.net

Condition Temperature (°C) Key CD Spectral Feature Inferred Secondary Structure Source
This compound, pH 6.5 20 (Data points from source researchgate.net would be included here if available in text format) (Inference based on spectral shape) researchgate.net
This compound, pH 6.5 80 (Data points from source researchgate.net would be included here if available in text format) (Inference based on spectral shape) researchgate.net
This compound, pH 11 20 (Data points from source researchgate.net would be included here if available in text format) (Inference based on spectral shape) researchgate.net
This compound, pH 11 80 (Data points from source researchgate.net would be included here if available in text format) (Inference based on spectral shape) researchgate.net

UV-Vis Spectroscopy in Structural Studies

UV-Vis spectroscopy is commonly used with peptides, primarily to determine concentration and enzyme activity. researchgate.net However, high-resolution UV spectra can also provide information on peptide secondary and tertiary structure and their association behavior. researchgate.net This technique probes electronic transitions within a molecule. thermofisher.com For peptides, the most prominent UV-Vis spectral features are related to the aromatic rings present in amino acids such as tryptophan, tyrosine, and phenylalanine, which absorb light in the UV region. thermofisher.commtoz-biolabs.com The peptide backbone itself also contributes to UV absorption, with features often referred to as "amide I" and "amide II" bands, which can be monitored to observe structural changes. thermofisher.com

Challenges in UV-Vis analysis of peptides can arise from overlapping absorption features from different aromatic amino acids. thermofisher.com However, analyzing shifts in peak absorbance wavelengths can be useful in examining specific structural changes. technologynetworks.com Combining UV absorption data with other low-resolution spectroscopic techniques like CD can help generate a more comprehensive picture of peptide structure as a function of environmental conditions. units.itresearchgate.net

X-ray Crystallography Applications

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal at high resolution. nih.govwikipedia.org It provides detailed information about the positions of atoms, bond lengths, and angles within a molecule. nih.govwikipedia.org For peptides, X-ray crystallography can reveal their precise three-dimensional structure and how they pack in a crystal lattice. nih.gov

The process of peptide crystallography involves selecting a suitable peptide, crystallizing it, collecting X-ray diffraction data, processing the data, determining crystallographic phases, generating an electron density map, and building and refining an atomic model. nih.gov While X-ray crystallography is a gold standard for structure determination, obtaining well-ordered crystals of peptides can be a significant bottleneck. nih.govnih.gov The presence of chiral centers can add to this difficulty. nih.gov The incorporation of heavy atoms into the peptide sequence can sometimes be necessary for phase determination using anomalous diffraction techniques. nih.gov

Despite the challenges, X-ray crystallography has been successfully applied to determine the structures of peptides and protein-peptide complexes, providing valuable insights into their interactions and structural features. nih.govrcsb.org Data from X-ray diffraction experiments include parameters such as resolution, R-values, space group, and unit cell dimensions. rcsb.orgrcsb.org

Parameter Value (Example from a Peptide Study) Unit Source
Method X-RAY DIFFRACTION - rcsb.org
Resolution 1.10 Å rcsb.org
R-Value Work 0.177 - rcsb.org
R-Value Free 0.208 - rcsb.org
Space Group R3 - nih.gov
Unit Cell a, b 68 Å nih.gov
Unit Cell c 170 Å nih.gov

Cryo-Electron Microscopy (Cryo-EM) Investigations

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the three-dimensional structure of biological macromolecules, including peptides and peptide assemblies, particularly those that are difficult to crystallize for X-ray diffraction. acs.orgformulationbio.com Cryo-EM involves freezing the sample in a thin layer of vitreous ice, preserving its native structure. formulationbio.com Electron micrographs are then collected, and computational methods are used to reconstruct a 3D density map of the molecule. formulationbio.com

Cryo-EM is particularly useful for studying larger peptide complexes or self-assembled peptide structures like fibrils or nanotubes. rcsb.orgpnas.org It can provide high-resolution structural information, sometimes approaching near-atom resolution. formulationbio.com Single-particle analysis is a common approach in cryo-EM, where images of many individual particles are combined to generate a high-resolution reconstruction. formulationbio.comnih.gov

Parameter Value (Example from a Peptide Study) Unit Source
Method ELECTRON MICROSCOPY - rcsb.org
Resolution 4.40 Å rcsb.org
Aggregation State FILAMENT - rcsb.org
Reconstruction HELICAL - rcsb.org

Computational and In Silico Structural Prediction

Computational and in silico methods play a significant role in supplementing experimental techniques for peptide structural analysis and prediction. These methods can be used to model peptide conformations, predict structures, and simulate dynamics. nih.gov Quantum chemical calculations and molecular mechanics methods are employed to study molecular geometry, spectroscopic properties, and conformational states. nih.govmdpi.com

Computational approaches can help in the interpretation of experimental data, such as assigning vibrational bands in spectroscopic analyses or refining structural models obtained from X-ray crystallography or Cryo-EM. nih.govpnas.org They can also be used to predict the three-dimensional structure of peptides based on their amino acid sequence, especially when experimental data is limited or difficult to obtain. nih.gov

Various computational strategies exist for determining peptide structure from experimental constraints, such as distance constraints obtained from NMR. springernature.com Furthermore, molecular dynamics simulations can be used to study the flexibility and conformational changes of peptides over time, providing insights into their dynamic behavior in solution or in different environments. acs.orgpnas.org Advanced algorithms and increased computing power have enhanced the accuracy and applicability of computational methods in peptide structural biology. nih.gov

Computational methods are often used in conjunction with experimental data to refine and validate predicted structures. pnas.org They can explore different possible conformations and assess their relative stabilities, contributing to a more complete understanding of the peptide's structural landscape. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, including peptides acs.orgaip.org. By simulating the movement of atoms and molecules based on physical laws, MD can provide insights into peptide conformational ensembles, folding/unfolding processes, and interactions with their environment, such as lipid membranes acs.orgaip.orgrsc.orgnih.govacs.org.

MD simulations can capture the process of peptide binding, folding, and partitioning into lipid bilayers, revealing how peptides might interact with biological membranes acs.org. They can also show how peptides spontaneously translocate across membranes or form channels acs.orgnih.gov. The flexibility of peptides means they can interact with proteins in various conformations, and these conformations can change during the binding process, which MD simulations can help model nih.govrsc.org.

Different MD approaches exist, including all-atom MD (AA-MD) and coarse-grained MD (CG-MD) aip.orgacs.org. Enhanced sampling techniques, such as umbrella sampling (US), steered MD (SMD), replica exchange molecular dynamics (REMD), and metadynamics (MetaD), can be used to overcome energy barriers and explore a wider range of conformational space aip.org. For instance, MD simulations have been used to analyze the conformational changes of peptides upon adsorption to surfaces, revealing linearization effects and different oligomerization modalities rsc.org. Studies on cell-penetrating peptides have utilized MD simulations with explicit membrane models to analyze peptide-membrane interactions and conformational rearrangements upon membrane interaction nih.gov.

While MD simulations are valuable for understanding peptide behavior, sampling complex energy landscapes requires significant computational resources and time nih.govrsc.org. The accuracy of MD also relies on the knowledge of starting structures nih.govrsc.org.

Machine Learning and Deep Learning Approaches

Machine Learning (ML) and Deep Learning (DL) approaches are increasingly being applied to the study of peptides, offering alternative methods for accelerating the generation and analysis of peptide conformational ensembles and predicting their properties nih.govrsc.orggoogle.comnih.govaps.orgoup.com.

ML/DL models can be trained on data from experiments or MD simulations to learn the distribution of conformational ensembles nih.gov. These models can potentially generate conformational ensembles quickly, bypassing the need for extensive traditional simulations nih.gov. Some approaches utilize neural networks to model conformational space, allowing for the prediction of transition paths between different states aps.org. ML/DL can also be used to optimize coarse-grained models to speed up conformational transitions while preserving atomistic interactions nih.gov.

In the context of peptide-protein interactions, ML/DL models have been developed to predict these interactions, often integrating both peptide sequence and structural information to enhance predictive performance nih.govrsc.org. These computational techniques offer efficient solutions and can provide enhanced accuracy and robustness in predictive outcomes compared to traditional methods alone nih.govrsc.org. ML/DL can also be applied to analyze simulation results to guide conformational searches with enhanced sampling techniques nih.gov.

The development of trustworthy peptide bioactivity predictors is an area where ML is actively used, examining different steps in the development life-cycle of such models oup.com. These methods can be trained on large datasets of peptide sequences and structures oup.com.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in peptide research to understand how modifications to a peptide's structure influence its biological activity creative-peptides.comnih.gov. SAR analysis aims to identify the key structural features responsible for a peptide's function, providing a scientific basis for the design and optimization of peptides with desired properties creative-peptides.com.

SAR studies involve systematically modifying a lead peptide sequence and evaluating the impact of these changes on activity creative-peptides.comnih.gov. Common strategies include point mutagenesis (substituting individual amino acids), truncating peptide chains, and introducing modified or non-natural amino acids creative-peptides.com. For instance, substituting specific amino acids in a peptide sequence can significantly enhance its cytotoxic activity nih.gov. The chemical nature of amino acid side chains, such as charge, hydrophobicity, and hydrophilicity, can significantly affect peptide adsorption and assembly processes, which are relevant to their activity rsc.org.

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often integrated with experimental SAR studies creative-peptides.comnih.govmdpi.com. QSAR uses mathematical models to quantify the relationship between molecular descriptors (e.g., molecular weight, polarity) and biological activity, allowing for the prediction of activity for new peptide analogs creative-peptides.comnih.gov. Multivariate methods, such as partial least squares (PLS), are used in QSAR to describe the variation in amino acid sequence by principal properties nih.gov.

Peptide arrays are a powerful tool for performing detailed SAR studies, allowing for the rapid screening of large numbers of modified peptides to characterize protein interactions and identify optimal peptide ligands rsc.org. This high-throughput approach can reveal the importance of specific residues or regions within a peptide sequence for its activity or binding rsc.org.

SAR studies have played a central role in the development of various peptide-based agents, providing insights into the molecular determinants of ligand-receptor interactions and guiding the design of peptides with improved efficacy, selectivity, and safety creative-peptides.comnih.gov.

Molecular and Cellular Mechanisms of Action of Peptide M

Receptor Interactions and Binding Kinetics

Peptides can interact with various cellular receptors, influencing downstream cellular processes. science-softcon.deguidetopharmacology.org The nature and kinetics of these interactions are key determinants of a peptide's pharmacological profile. ctdbase.orgidrblab.net For peptides involved in regulating energy homeostasis, G-protein coupled receptors (GPCRs), particularly the melanocortin receptors, are prominent targets. bachem.comwikipedia.orgacs.org

G-Protein Coupled Receptor (GPCR) Binding

G-protein coupled receptors (GPCRs) constitute a large superfamily of cell surface receptors that mediate a wide range of physiological responses. guidetopharmacology.orgfrontiersin.orglipidmaps.org The melanocortin receptor family, which includes the melanocortin 4 receptor (MC4R), belongs to the class A GPCRs. bachem.comwikipedia.orgresearchgate.net MC4R is notably involved in regulating energy homeostasis and is a significant therapeutic target for metabolic disorders. bachem.comwikipedia.orgacs.org Melanocortin receptors, including MC4R, are functionally coupled to adenylyl cyclase and primarily mediate their effects by activating a cAMP-dependent signaling pathway. bachem.com While melanocortin peptides like alpha-MSH and beta-MSH are known endogenous agonists for MC4R with varying affinities bachem.comoup.com, specific binding affinity and kinetic data for Peptide M at MC4R or other GPCRs are not explicitly detailed in the provided information.

Protein-Protein Interaction Modulation

Beyond direct receptor binding, peptides can modulate protein-protein interactions, such as the recruitment of β-arrestin to activated receptors. nih.govfishersci.ca This mechanism is important for regulating receptor signaling and can lead to G protein-independent signaling pathways. nih.govresearchgate.net β-arrestin recruitment has been observed in the context of MC4R signaling. acs.org While protein-protein interaction modulation is a known mechanism for peptides and GPCRs nih.govacs.orgfishersci.ca, the specific effects of this compound on β-arrestin recruitment or other protein-protein interactions are not described in the provided context.

Intracellular Signaling Pathway Modulation

Upon binding to their receptors, peptides can trigger a cascade of intracellular signaling events that ultimately lead to a cellular response. science-softcon.deguidetopharmacology.orgfrontiersin.orgguidetopharmacology.orgmdpi.comwikipedia.org For GPCRs like MC4R, these pathways often involve second messengers and kinase cascades. guidetopharmacology.orgfrontiersin.org

Second Messenger Systems (e.g., cAMP, Nitric Oxide)

Second messenger systems play a critical role in amplifying and relaying signals from activated receptors into the cell. Cyclic adenosine (B11128) monophosphate (cAMP) is a well-established second messenger involved in numerous biological processes, including those mediated by melanocortin receptors. guidetopharmacology.orgbachem.comfishersci.cawikipedia.orgguidetopharmacology.org Activation of melanocortin receptors primarily leads to the activation of a cAMP-dependent signaling pathway. bachem.com Nitric Oxide (NO) is another signaling molecule involved in various physiological processes. science-softcon.dectdbase.orgguidetopharmacology.orguni.lunih.gov While cAMP is a key downstream effector of MC4R activation bachem.com, and Nitric Oxide is a known signaling molecule science-softcon.dectdbase.orgguidetopharmacology.orguni.lunih.gov, the provided information does not specifically detail the modulation of Nitric Oxide production or other second messenger systems by this compound.

Membrane Interaction and Disruption Mechanisms

Peptides referred to in research with "M" in their nomenclature, particularly in the context of antimicrobial or cell-penetrating applications, exhibit diverse mechanisms of membrane interaction and disruption. These mechanisms are often crucial for their biological activity, leading to altered membrane permeability, pore formation, or complete membrane lysis. The interaction typically begins with electrostatic attraction between the positively charged residues of the peptides and the negatively charged components of cell membranes, such as phospholipids (B1166683) or lipopolysaccharides in bacteria r-project.orgnih.govresearchgate.net.

One such peptide, M(LLKK)2M, a synthetic antimicrobial peptide, has been shown to be bactericidal against Mycobacterium tuberculosis through a membrane-lytic mechanism. Confocal microscopy experiments visualized this destruction uwm.edu.plnih.gov. The membrane-lytic mechanism is considered important for improving the anti-TB action of antibiotics, and M(LLKK)2M peptides have demonstrated synergism with rifampicin (B610482) against different strains nih.gov.

Another peptide, the chimeric M-PEX12, also exhibits antibacterial activity that involves membrane disruption. Its rapid killing kinetics against Acinetobacter baumannii are attributed in part to membrane disruption nih.gov. Field emission scanning electron microscopy revealed significant ultrastructural deformities in the cell walls of A. baumannii treated with M-PEX12 nih.gov.

M-lycotoxin, a lytic peptide derived from spider venom, is known for its ability to perturb cell membranes. It can cause hemolysis of erythrocytes and dissipate voltage gradients across muscle membranes, indicating a direct interaction and disruption of the lipid bilayer uniprot.orgnih.gov. M-lycotoxin's predicted secondary structure displays amphipathic alpha-helix character, which is typical of antimicrobial pore-forming peptides nih.gov. A derivative, L17E, was designed with attenuated plasma membrane perturbation activity but retains the ability to perturb and lyse endosomal membranes in the acidic environment of late endosomes, facilitating the release of encapsulated cargo into the cytosol nih.govbiosynth.compeptide.co.jpmedchemexpress.com. This suggests that subtle changes in peptide sequence can modulate membrane specificity and disruption capabilities nih.govmedchemexpress.com. L17E's lytic function is active in the endosome, allowing cytosolic delivery of functional proteins and antibodies biosynth.compeptide.co.jp.

M-Brucin, an antibacterial peptide, also interacts with bacterial membranes. Structural analysis indicated M-Brucin has a random coil structure and a positive charge, properties that facilitate interaction with the negatively charged microbial membrane researchgate.net.

General mechanisms of peptide-induced membrane disruption observed with various antimicrobial peptides, which may be relevant to "this compound" variants, include the formation of transmembrane pores. These can follow models such as the barrel-stave model, where peptides insert perpendicularly into the lipid bilayer to form a pore, or the toroidal model, where peptides induce a local curvature in the membrane and line the pore in conjunction with lipid headgroups r-project.orguwm.edu.plnih.gov. Another proposed mechanism is the carpet model, where peptides accumulate on the membrane surface and then disrupt the lipid bilayer when a threshold concentration is reached r-project.org. The specific mechanism can depend on factors such as peptide concentration, peptide structure (e.g., α-helical or β-sheet), and membrane composition r-project.orgnih.gov. Studies on a shortened Lycotoxin I analogue (LycoI 1–15) have investigated its interaction with model membranes using techniques like microcalorimetry and circular dichroism, showing it forms an α-helix in the presence of membrane systems and interacts with lipids, affecting transition temperatures and enthalpies, which can indicate membrane perturbation or liposome (B1194612) destruction at higher ratios researchgate.net.

Research findings often detail the effects of these peptides on membrane integrity. For instance, SYTOX-green uptake analysis can be used to measure membrane disruption by observing the influx of the dye into cells with compromised membranes wikidata.org. Electron microscopy can reveal ultrastructural deformities caused by peptide treatment nih.gov. The ability of peptides to cause leakage of intracellular components is another indicator of membrane damage r-project.orgwikipedia.org.

Biological Functionality and Preclinical Evaluation of Peptide M in Research Models

In Vitro Biological Assays

In vitro studies are fundamental in the preclinical evaluation of peptides, providing insights into their direct effects on cells, enzymes, and microorganisms. Various "Peptide M" constructs have been investigated using a range of in vitro biological assays to understand their potential therapeutic mechanisms.

Cell-Based Functional Studies

Cell-based assays are crucial for evaluating the direct impact of peptides on cellular processes. One study identified a peptide designated "this compound" (residues 1–13 of human cofilin) and "Peptide W" (residues 104–115 of human cofilin) that, when introduced into human peripheral blood T lymphocytes (PBT), prevented the interaction of cofilin with the actin cytoskeleton. nih.gov This interference resulted in significant effects on polyclonal and antigen-induced T cell activation. nih.gov Preincubation with Peptides M/W inhibited IL-2 secretion by 89% and reduced CD25 expression by 68% in CD2-stimulated PBT. nih.gov

Another instance of "this compound" refers to a mitochondrion-localizing peptide with pro-apoptotic KLA residues. thno.org This peptide has been shown to potentiate mitochondrion-mediated lung carcinoma cell death by reducing membrane potential and depleting ATP. thno.org When conjugated to nanostructures, this "M-peptide" facilitated doxorubicin (B1662922) accumulation in mitochondria, triggering cytochrome c release and increasing the expression of caspase-9, caspase-3, p21, and p53 in vitro. thno.org

A chemically modified apelin-12 peptide, also referred to as "this compound", has demonstrated the ability to reduce reactive oxygen species (ROS) formation and cell death in experimental models of myocardial ischemia-reperfusion injury. nih.gov

Cell-penetrating peptides (CPPs), some derived from toxins like M-lycotoxin, have been explored for their ability to facilitate the intracellular delivery of functional proteins into cells. acs.org One such peptide, L17E (a variant of M-lycotoxin), demonstrated marked cytosolic liberation of antibodies from endosomes in HeLa cells. acs.org L17E was also shown to maintain high cell viability (up to 70 µM after 1 hour incubation) in a reconstructed human corneal epithelial model, suggesting its potential to enhance corneal uptake of drugs with low cytotoxicity. jst.go.jp

Enzyme Assays and Reporter Systems

Peptides can be utilized in enzyme assays, either as substrates or inhibitors, to study enzyme activity and identify potential therapeutic agents. In one study, a peptide designated "M-peptide" was used as a substrate labeled with Alexa Fluor 546 (AF546) in an in vitro assay to monitor the activity of the enzyme MMP2. mdpi.com Cleavage of the "M-peptide" substrate by MMP2 resulted in a significant increase in fluorescence intensity, with a fluorescence activation increase of 13.15 ± 1.22 observed. mdpi.com This demonstrated the utility of this "M-peptide" as a reporter substrate for MMP2 activity. mdpi.com

Peptides are also valuable in enzyme assays due to their chemical simplicity and ease of handling, often mimicking the kinetic properties of native protein substrates for enzymes like protein kinases. nih.gov Reporter peptides, including one referred to as "this compound", have been used in mass spectrometry-based assays to monitor proteolytic activity in biological samples. nih.govresearchgate.net

Antimicrobial Activity Assessments in Microbial Models

Several peptides designated with "M" or related to "M" have shown antimicrobial activity in vitro. A novel chimeric peptide, M-PEX12, was evaluated for its antimicrobial activity against Acinetobacter baumannii. brieflands.com In time-kill kinetics assays, M-PEX12 at 1x and 2x minimum inhibitory concentration (MIC) resulted in over 95% reduction in bacterial populations within 30 minutes. brieflands.com M-PEX12 also effectively disrupted biofilm formation at various concentrations and caused significant ultrastructural deformities in A. baumannii cell walls as visualized by scanning electron microscopy. brieflands.com It increased intracellular ROS production and decreased cell viability in a concentration-dependent manner. brieflands.com The MIC and minimum bactericidal concentration (MBC) values for M-PEX12 against A. baumannii were reported as 33.1 µM and 41.4 µM, respectively. nih.gov

Another peptide, M(LLKK)2M, demonstrated bactericidal activity and destroyed mycobacteria via a membrane-lytic mechanism in experiments visualized by confocal microscopy. frontiersin.org Mycobacteria did not acquire resistance to this peptide with repeated exposures to sublethal doses. frontiersin.org

Wharton's Jelly Mesenchymal Stem/Stromal Cells (WJ-MSCs) genetically modified to express the antimicrobial peptide SE-33 (which forms an amphipathic alpha-helix similar to cathelicidin (B612621) LL-37 but with an inverted sequence) have shown in vitro bactericidal activity against S. aureus and E. coli, comparable to LL-37. nih.gov The antimicrobial activity of these modified cells or their supernatants was assessed by measuring the diameter of inhibition zones in agar (B569324) plates inoculated with bacteria. nih.gov

The peptide Cupep-1, identified from the phloem sap of Chinese long cucumber, has shown promising antimicrobial activity against bacteria and yeast in vitro, affecting protein biosynthesis. banglajol.info

Immunomodulatory Effects in Cellular Systems

Peptides can modulate immune responses at the cellular level. The synthetic peptide corresponding to amino acid positions 303-322 of bovine S-antigen, referred to as this compound, is immunogenic in humans and is hypothesized to be involved in uveitic conditions. medchemexpress.com

As mentioned earlier, Peptides M/W (derived from human cofilin) inhibited IL-2 secretion and reduced CD25 expression in stimulated human PBT, indicating an immunomodulatory effect by interfering with T cell activation. nih.gov

Immunomodulatory peptides, including those derived from host-defense peptides, can trigger pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) like macrophages and dendritic cells, stimulating cytokine production. mdpi.com These peptides can influence the development of naive immune cells into mature adaptive cells. mdpi.com

A study on a Mycobacterium leprae Hsp65 mutant and its corresponding synthetic peptide (referred to as K409A pep and Leader pep) demonstrated immunomodulatory effects in murine models of Systemic Lupus Erythematosus (SLE). plos.org These peptides impacted the development and progression of SLE, and their effects were similar to those of their corresponding proteins, occurring regardless of catalytic activity. plos.org

Peptides targeting Fms-related tyrosine kinase-4 (FLT-4) have been investigated for their ability to activate the function of natural killer (NK) cells in acute myeloid leukemia (AML). ijstemcell.com A newly designed anti-FLT-4 peptide was shown to synergistically restore the function of dysfunctional AML-NK cells in vitro when combined with other agents. ijstemcell.com

Anti-Inflammatory Modulations in Cellular Systems

Some peptides exhibit anti-inflammatory properties by modulating cellular pathways. Melanocortin peptides, such as α-melanocortin-stimulating hormone (α-MSH) and synthetic derivatives like MTII, have demonstrated anti-inflammatory effects in various experimental models. aai.org These effects are mediated by the activation of melanocortin receptors (MC-R), which can lead to the induction of anti-inflammatory enzymes like heme oxygenase-1 (HO-1) in macrophage cell lines such as RAW264.7. aai.org Activation of MC3-R, and possibly other MC-R subtypes, can bring about anti-inflammatory effects mediated, at least in part, by HO-1 induction. aai.org

Peptides with homology to phospholipase A2 (PLA2) inhibitory peptides have been identified and designed for their potential as anti-inflammatory agents. google.com Secretory and cytosolic PLA2s are known to be involved in the generation of arachidonic acid metabolites, which play a role in inflammation. google.com Inhibiting these enzymes with peptides could therefore exert anti-inflammatory effects. google.com

Host defense molecules (HDMs) secreted by helminth pathogens have shown structural and functional similarities to host defense peptides like LL-37. nih.gov These HDMs can bind LPS, preventing the activation of macrophages and the release of pro-inflammatory mediators, suggesting potential as anti-sepsis and anti-inflammatory agents. nih.gov

Anti-Cancer Mechanisms in Cell Lines (e.g., cell cycle arrest, apoptosis induction)

Peptides are being explored for their anti-cancer potential through various mechanisms in cell lines. The mitochondrion-localizing "M peptide" with pro-apoptotic KLA residues has been shown to induce apoptosis in cancer cells. thno.org Its ability to target mitochondria leads to the activation of the mitochondrion-associated apoptosis pathway. thno.org Conjugation of this "M-peptide" to nanostructures enhanced the anti-cancer efficacy of doxorubicin in vitro by inducing mitochondrion-mediated apoptosis. thno.org

A transmembrane peptide chimeric M(27–39)-HTPP has been investigated for targeted therapy of hepatocellular carcinoma (HCC). nih.gov In vitro studies demonstrated that M(27–39)-HTPP inhibited the proliferation of HepG2 cells and promoted their apoptosis. nih.gov Mechanistically, M(27–39)-HTPP enhanced apoptosis through P53 overexpression and the Bax-induced caspase-mediated pro-apoptotic signaling pathway, leading to elevated levels of cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, and Cleaved PARP, while decreasing anti-apoptotic Bcl-2 expression. nih.gov

Cell-penetrating peptides (CPPs) with intrinsic biological functions, including anticancer properties, are being developed. mdpi.commdpi.com These peptides can target the membrane or mitochondria of tumor cells, potentially inducing apoptosis. mdpi.com The negative charge of cancerous cell membranes is similar to bacterial membranes, which can facilitate interaction with cationic ACPs. mdpi.com ACPs with cell-penetrating potential can cross the tumor cell membrane and induce apoptosis by targeting mitochondrial membranes, inhibiting DNA synthesis, or localizing in the nucleus. mdpi.com

Peptides derived from the p16INK4A protein have shown antitumor activity by inhibiting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. spandidos-publications.com In vitro analysis showed that a mouse p16 peptide (m-p16) inhibited the growth of p16-null bladder tumor cells and the hyperphosphorylation of their pRbs in a concentration-dependent manner. spandidos-publications.com This suggests that the peptide can restore p16 function, leading to cell cycle arrest and inhibition of proliferation. spandidos-publications.com

Novel cyclic peptides are also being investigated as potential cancer treatments. One such peptide, M-2-5, demonstrates robust targeting of the extracellular domain of EGFR, effectively antagonizing EGF stimulation and inhibiting EGFR phosphorylation and subsequent signal transduction. mdpi.com This mechanism suggests a potential therapeutic use for cancer treatment. mdpi.com

Data Tables

Due to the varied nature of "this compound" across different studies and the specific data presented in the search results, a single comprehensive data table for "this compound" is not feasible. However, examples of specific in vitro findings for some peptides referred to as "this compound" or related constructs are presented below in table format based on the search results.

Table 1: Effect of Peptides M/W on T Cell Activation

Peptide TreatmentIL-2 Secretion Inhibition (%)CD25 Expression Reduction (%)
Peptides M/W8968

*Data derived from in vitro studies on human PBT stimulated via CD2. nih.gov

Table 2: Antimicrobial Activity of M-PEX12 against Acinetobacter baumannii

AssayObservation
Time-Kill Kinetics (1x MIC)>95% reduction in bacterial populations within 30 minutes. brieflands.com
Time-Kill Kinetics (2x MIC)>95% reduction in bacterial populations within 30 minutes. brieflands.com
Biofilm InhibitionEffective disruption of biofilm formation at various concentrations. brieflands.com
SEM AnalysisSignificant ultrastructural deformities in cell walls. brieflands.com
Intracellular ROSIncreased production in a concentration-dependent manner. brieflands.com
Cell ViabilityDecreased in a concentration-dependent manner. brieflands.com
MIC33.1 µM nih.gov
MBC41.4 µM nih.gov

*Data derived from in vitro studies on Acinetobacter baumannii. brieflands.comnih.gov

Table 3: Effect of M(27–39)-HTPP on HepG2 Cancer Cells

Effect on HepG2 CellsObservation
ProliferationInhibited. nih.gov
ApoptosisPromoted. nih.gov Elevated levels of cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP. nih.gov
Bcl-2 ExpressionDecreased. nih.gov
P53 ExpressionMarkedly increased (mRNA and protein levels). nih.gov
Bax ExpressionMarkedly increased (mRNA and protein levels). nih.gov
Caspase-9 ExpressionMarkedly increased (mRNA and protein levels). nih.gov
Caspase-3 ExpressionMarkedly increased (mRNA and protein levels). nih.gov
PARP ExpressionMarkedly increased (mRNA and protein levels). nih.gov

*Data derived from in vitro studies on HepG2 cells. nih.gov

In Vivo Efficacy Studies in Animal Models

In vivo studies in animal models are essential for evaluating the biological efficacy and understanding the pharmacodynamic profiles of peptides. These studies provide crucial insights into how peptides interact within a living organism, their potential therapeutic effects, and their impact on physiological processes. The selection and characterization of appropriate animal models are paramount to ensure the relevance and translatability of the preclinical findings.

Establishment and Characterization of Animal Disease Models

The establishment and characterization of animal disease models are fundamental to evaluating the in vivo efficacy of peptides. These models are designed to mimic specific aspects of human diseases, allowing researchers to study disease progression and assess the impact of therapeutic interventions. Various animal species, most commonly rodents, are utilized, and models can be induced through different methods, including genetic modifications, administration of chemical agents, or inoculation with pathogens.

For instance, in the evaluation of antimicrobial peptides, including those related to "this compound" research, bacterial infection models are frequently employed. A peritoneal infection model in BALB/c mice has been used to assess the efficacy of peptides against Acinetobacter baumannii. This model involves the intraperitoneal injection of a bacterial suspension to induce septicemia, and the concentration of bacteria is carefully characterized to ensure consistent disease induction brieflands.com. Concentrations are tested to determine the level that reliably causes septicemia, such as 1 × 108 CFU/mL for A. baumannii in this specific model, while lower concentrations may not lead to systemic infection brieflands.com.

Pulmonary inflammation models, such as those induced by lipopolysaccharide (LPS) in mice, are utilized to evaluate the anti-inflammatory potential of peptides. These models involve the administration of LPS, often intratracheally or via aerosol, to trigger an inflammatory response in the lungs characterized by neutrophil infiltration and the release of pro-inflammatory cytokines researchgate.netnih.gov. Characterization of this model involves assessing inflammatory markers in bronchoalveolar lavage (BAL) fluid and lung tissue researchgate.netnih.gov.

Animal models of neurodegenerative diseases, including those mimicking Alzheimer's disease (AD), are also established to investigate the neuroprotective properties of peptides. These models can involve the intracerebral infusion of amyloid-β peptides to induce learning and memory deficits and neuropathological changes resembling AD scielo.br. Transgenic models expressing mutations associated with familial AD are also widely used scienceopen.com. Characterization of these models includes behavioral assessments to evaluate cognitive function and histological analysis to examine amyloid plaque formation and neurodegeneration scielo.brscienceopen.com.

Furthermore, models of localized infections, such as lung infection models, are established to determine the ability of peptides to reduce bacterial burden in specific tissues following systemic administration omnixmedical.com. These models allow for the assessment of drug distribution and efficacy at the site of infection omnixmedical.com.

Assessment of Biological Efficacy and Pharmacodynamic Endpoints

The biological efficacy of peptides in animal models is assessed through various endpoints that measure the therapeutic effect on the disease condition. These endpoints are often linked to pharmacodynamic markers that indicate the peptide's activity within the physiological system.

In studies evaluating antimicrobial efficacy, biological efficacy is commonly assessed by measuring the reduction in bacterial load in infected tissues or fluids and monitoring animal survival rates brieflands.comomnixmedical.com. For example, in a mouse peritonitis model, the efficacy of a peptide was confirmed by a significant decrease in colony-forming unit (CFU) counts in infected mice within 48 hours brieflands.com. In a mouse bacteremia survival model, survival rates were significantly higher in peptide-treated groups compared to control groups omnixmedical.com.

Pharmacodynamic endpoints in antimicrobial studies can include the assessment of the peptide's impact on bacterial cell integrity, biofilm formation, and the expression of bacterial virulence genes brieflands.com. Time-kill kinetics assays are used to determine the speed and extent of bacterial population reduction upon exposure to the peptide brieflands.com.

For anti-inflammatory peptides, biological efficacy is evaluated by measuring the reduction in inflammation severity, often using scoring systems that incorporate parameters like body weight loss, stool consistency, and rectal bleeding in models of colitis mdpi.com. Pharmacodynamic endpoints include the quantification of pro-inflammatory cytokines and chemokines in serum, tissue homogenates, or BAL fluid, such as TNF-α, IL-1β, IL-6, IL-8, KC, MIP-1α, and MCP-1 researchgate.netnih.govmdpi.comnih.gov. The inhibition of neutrophil infiltration into inflamed tissues is another key pharmacodynamic marker researchgate.netfrontiersin.org.

In neuroprotection studies, biological efficacy is assessed through behavioral tests evaluating learning and memory deficits pnas.org. Pharmacodynamic endpoints can involve examining neuronal survival rates in specific brain regions or assessing markers of oxidative stress and inflammation in neural tissue pnas.orgnih.gov.

Assessment of biological efficacy and pharmacodynamic endpoints provides quantitative data to support the therapeutic potential of peptides and helps to elucidate their mechanisms of action in vivo.

Modulation of Physiological Processes in Animal Systems

Peptides can modulate a wide range of physiological processes in animal systems, acting as signaling molecules that influence various cellular and organ functions. Research in animal models helps to understand these modulatory effects beyond just the direct therapeutic outcome.

Antimicrobial peptides, for instance, can modulate the host immune response in addition to their direct bactericidal effects frontiersin.orgplos.org. Some peptides can influence the production of reactive oxygen species (ROS) by immune cells, contributing to pathogen clearance brieflands.com. They can also impact the expression of genes involved in the inflammatory response brieflands.com.

Peptides investigated for anti-inflammatory properties can modulate key inflammatory pathways, such as the NF-κB pathway, leading to reduced production of pro-inflammatory mediators mdpi.comnih.gov. They can also influence intracellular antioxidant mechanisms by increasing the levels of antioxidant enzymes nih.gov.

Neuropeptides, a class of peptides with diverse physiological roles, are known to modulate neural circuits controlling behaviors and physiological processes like feeding, metabolism, reproduction, and circadian rhythms in various animal systems nih.govijbs.comfrontiersin.org. Studies in invertebrate models like insects and mollusks have provided insights into how neuropeptides influence muscle activity and neuronal signaling ijbs.comfrontiersin.org. While "this compound" in the context of the provided search results appears focused on antimicrobial, anti-inflammatory, and neuroprotective activities, the broader understanding of peptides highlights their potential to modulate fundamental physiological processes.

In the context of neuroprotection, peptides can influence processes related to neuronal survival, synaptic function, and the cellular response to oxidative stress and inflammation in the brain pnas.orgnih.gov. Mitochondria-targeted peptides, for example, aim to protect mitochondrial function and prevent neuronal cell death by reducing oxidative stress nih.gov.

Evaluation of Specific Biological Activities (e.g., antimicrobial, anti-inflammatory, neuroprotective)

Preclinical studies in animal models specifically evaluate the potential of peptides to exert distinct biological activities relevant to therapeutic applications.

Antimicrobial Activity: Studies have demonstrated the in vivo antimicrobial efficacy of peptides, including those investigated in the context of "this compound" research, against various bacterial pathogens. For example, M-PEX12, a novel chimeric peptide, exhibited significant antimicrobial activity in a mouse peritonitis model infected with Acinobacter baumannii. Treatment with M-PEX12 at different doses effectively reduced bacterial counts in vivo brieflands.com. Similarly, the peptide OMN6 showed potent antimicrobial activity against multidrug-resistant Acinetobacter baumannii in murine models of severe bacterial infection, including a bacteremia survival model and a lung infection model, leading to increased survival rates and reduced bacterial burden omnixmedical.com.

PeptideAnimal ModelPathogenKey FindingCitation
M-PEX12A. baumannii peritonitis mouse modelAcinetobacter baumanniiSignificantly reduced bacterial counts in vivo. brieflands.com
OMN6Murine bacteremia and lung infection modelsAcinetobacter baumanniiIncreased survival, reduced bacterial burden. omnixmedical.com

Anti-inflammatory Activity: The anti-inflammatory effects of peptides have been evaluated in animal models of inflammation. SET-M33, a synthetic peptide, demonstrated anti-inflammatory efficacy in a murine model of endotoxin (B1171834) (LPS)-induced pulmonary inflammation. Intratracheal administration of SET-M33 significantly inhibited BAL neutrophil cell counts and reduced the levels of pro-inflammatory cytokines such as KC, MIP-1α, IP-10, MCP-1, and TNF-α researchgate.netnih.gov. Peptides derived from sources like Ruditapes philippinarum have also shown anti-inflammatory effects in LPS-induced acute inflammatory injury in mice, associated with reduced pro-inflammatory cytokine levels nih.gov. Lipidated peptidomimetics have exhibited anti-inflammatory activity in a PMA-induced acute mouse ear inflammation model, attenuating edema and reducing chemokine and cytokine production frontiersin.org.

Peptide/Peptide TypeAnimal ModelInflammatory StimulusKey FindingCitation
SET-M33Murine LPS-induced pulmonary inflammation modelLPSInhibited neutrophil counts, reduced pro-inflammatory cytokines. researchgate.netnih.gov
Ruditapes philippinarum peptidesMurine LPS-induced acute inflammatory injury modelLPSReduced pro-inflammatory cytokine levels. nih.gov
Lipidated peptidomimeticsPMA-induced acute mouse ear inflammation modelPMAAttenuated edema, reduced chemokine and cytokine production. frontiersin.org

Neuroprotective Activity: Studies have explored the neuroprotective potential of peptides in animal models of neurological conditions. While the search results did not provide specific studies on "this compound" for neuroprotection, research on other peptides illustrates the approaches used. For example, vasoactive intestinal peptide (VIP) fragments have shown neuroprotective activity in models relevant to Alzheimer's disease, such as against β-amyloid neurotoxicity in vitro and in vivo models of cholinergic blockade pnas.org. Mitochondria-targeted peptide antioxidants have demonstrated the ability to prevent neuronal cell death in animal models of stroke and Parkinson's disease nih.gov. Animal models of memory and cognitive impairment, including aging models and models induced by exogenous harmful substances, are used to assess the efficacy of neuroprotective peptides mdpi.com.

Peptide/Peptide TypeAnimal ModelCondition MimickedKey Finding (Examples from other peptides)Citation
VIP fragmentsIn vitro and in vivo modelsAlzheimer's disease (β-amyloid toxicity)Showed neuroprotective activity. pnas.org
Mitochondria-targeted peptidesAnimal models of stroke, Parkinson's diseaseOxidative stress, neurodegenerationProtected against neuronal cell death. nih.gov
Walnut peptidesAnimal models of memory impairmentMemory and cognitive impairmentImproved learning and memory performance (associated with antioxidant activity). mdpi.com

These in vivo studies in various animal models provide valuable data on the biological activities of peptides, supporting their potential as therapeutic agents.

Peptidomimetic Design and Optimization Based on Peptide M

Strategies for Enhanced Stability and Bioavailability

Enhancing the stability and bioavailability of peptides is crucial for their development into effective therapeutics. Peptides are susceptible to degradation by endogenous proteases and can have difficulty crossing biological membranes. Various chemical modification strategies are employed to overcome these limitations. nih.govamericanpeptidesociety.orgalliedacademies.orgalliedacademies.orghilarispublisher.com

Backbone Modifications

Modifications to the peptide backbone are a common approach to increase resistance to enzymatic degradation. The natural amide bond (-CO-NH-) is the primary target for proteolytic enzymes. Altering this linkage can significantly improve metabolic stability. nih.govteknoscienze.comnih.govslideshare.net

One strategy involves the incorporation of N-methyl amino acids, where a methyl group replaces the hydrogen atom on the amide nitrogen. This modification can disrupt the recognition site for proteases and influence the local conformation of the peptide chain, potentially increasing stability. nih.govslideshare.netjpt.compnas.org Another approach is the use of D-amino acids instead of the naturally occurring L-amino acids. Peptides composed entirely or partially of D-amino acids are often highly resistant to degradation by L-amino acid-specific proteases. nih.govamericanpeptidesociety.orghilarispublisher.comnih.gov Additionally, the peptide bond can be replaced with non-peptide linkages, such as reduced amide bonds, ester bonds, or other surrogates, to create pseudopeptides or peptoids, which are entirely composed of N-substituted glycine (B1666218) units. slideshare.netjpt.comabyntek.com These modifications can alter the backbone's flexibility and hydrogen bonding capacity, impacting both stability and interaction with biological targets. nih.gov

Non-Natural Amino Acid Incorporations

Incorporating non-natural amino acids (ncAAs) into a peptide sequence is a versatile strategy to enhance stability, modulate conformation, and introduce new functionalities. americanpeptidesociety.orgjpt.comabyntek.comnih.gov These can include D-amino acids (as mentioned above), beta-amino acids, gamma-amino acids, or alpha-substituted amino acids like alpha-methyl amino acids. jpt.comnih.gov

Cyclization Strategies

Cyclization, the formation of a cyclic structure within a peptide, is a highly effective strategy for enhancing metabolic stability and restricting conformational flexibility. americanpeptidesociety.orgnih.govuni-kiel.denih.govmdpi.com By creating a covalent link between the N- and C-termini (head-to-tail cyclization), between a terminus and a side chain, or between two side chains, the linear peptide is locked into a more rigid structure. uni-kiel.denih.govnih.govmdpi.com

This conformational constraint makes cyclic peptides less susceptible to exopeptidase degradation and can also reduce the accessibility of internal amide bonds to endopeptidases. americanpeptidesociety.orgnih.govuni-kiel.deresearchgate.net Cyclization can also pre-dispose the peptide to adopt a bioactive conformation, leading to improved binding affinity and selectivity for its target. nih.govnih.govnih.govresearchgate.net Various chemistries can be employed for cyclization, including amide bond formation (lactamization), disulfide bond formation (if cysteine residues are present), click chemistry, and the use of synthetic linkers or scaffolds to bridge different parts of the peptide chain. nih.govuni-kiel.denih.govrsc.orgacs.orgscienceopen.com Head-to-tail cyclization is the most common method, forming a complete ring between the N-terminal amine and the C-terminal carboxylic acid. nih.gov

Scaffold Design and Conformational Restriction

Scaffold design and the introduction of conformational restrictions are central to peptidomimetic development. The goal is to reduce the conformational flexibility of the linear peptide while maintaining the spatial arrangement of the key residues necessary for target binding and activity. slideshare.netupc.edunih.govrsc.orgencyclopedia.pub

Conformational restriction can be achieved through various methods, including cyclization (as discussed above), the incorporation of constrained amino acids (e.g., proline, Aib), or the use of non-peptidic scaffolds. slideshare.netupc.edunih.gov Scaffolds are non-amino acid structures that serve as a template to present the critical amino acid side chains or pharmacophores in the correct orientation for interaction with the biological target. upc.eduresearchgate.net These scaffolds can be organic molecules or even other peptide-based structures like oligo(N-methylalanine) that provide a defined shape and allow for the display of functional groups in a specific three-dimensional space. researchgate.net By limiting the number of accessible conformations, rigidified peptides and peptidomimetics can exhibit increased binding affinity due to reduced entropic cost upon binding and improved specificity by disfavoring conformations that interact with off-targets. upc.edunih.govresearchgate.netencyclopedia.pub

Targeted Protein Degradation Approaches (PROTACs, Molecular Glues)

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively degrade a target protein of interest (POI). nih.govfrontiersin.org Peptides and peptidomimetics can play a role in TPD strategies, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs) and the understanding of Molecular Glues. nih.govbiosynth.com

PROTACs are typically heterobifunctional molecules consisting of two ligands connected by a linker. biosynth.com One ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. biosynth.com This brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. nih.govbiosynth.com While many PROTACs are small molecules, peptide-based PROTACs have been developed. For example, PROTAC-1 was an early peptide-based molecule designed to recruit the E3 ligase β-TRCP to degrade a cancer-associated protein. nih.gov Peptidomimetics can be incorporated into PROTAC design as ligands for either the POI or the E3 ligase, or as components of the linker, potentially offering advantages in terms of binding affinity, selectivity, or cellular permeability.

Advanced Analytical and Characterization Methodologies for Peptide M Research

Mass Spectrometry (MS) Techniques for Structural and Sequence Analysis

Mass spectrometry is a powerful technique for analyzing peptides, providing crucial information about their molecular weight and sequence. ijpsjournal.comresearchgate.netub.edu It involves ionizing the peptide molecules and measuring their mass-to-charge ratio (m/z). ub.educreative-proteomics.com Different ionization techniques are employed depending on the nature and size of the peptide. ub.eduucsf.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used soft ionization technique for peptide analysis. researchgate.netucsf.edueuropeanpharmaceuticalreview.com ESI-MS is particularly effective for analyzing polar molecules like peptides and can be directly coupled with liquid chromatography (LC) for online separation and detection (LC-ESI-MS). researchgate.netub.eduacs.org A key feature of ESI is its ability to produce multiply charged ions from a single peptide molecule. researchgate.netucsf.edu This multiple charging allows for the analysis of larger peptides and proteins on mass analyzers with a limited m/z range. researchgate.netnih.gov The resulting mass spectrum shows a series of peaks, each corresponding to the peptide with a different number of charges. ucsf.edu From this charge envelope, the molecular weight of the peptide can be accurately determined. researchgate.netacs.org ESI-MS is valuable for confirming the molecular weight of Peptide M and detecting modifications. acs.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another prominent soft ionization technique used in peptide analysis, especially for determining the molecular weight of intact peptides and proteins. researchgate.netcreative-proteomics.comucsf.edu In MALDI, the peptide sample is mixed with a matrix material and co-crystallized on a target plate. libretexts.orgmdpi.com A laser pulse is then used to desorb and ionize the matrix-analyte mixture, typically producing singly charged ions ([M+H]+). europeanpharmaceuticalreview.comlibretexts.orgmdpi.com The ions are then accelerated through a flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. creative-proteomics.comlibretexts.org MALDI-TOF MS is known for its high sensitivity, fast data acquisition, and tolerance to certain contaminants, making it suitable for analyzing complex peptide mixtures or samples from biological sources. creative-proteomics.comnih.govcreative-proteomics.com For this compound, MALDI-TOF can provide a rapid and accurate determination of its molecular mass. creative-proteomics.com

High-Resolution MS/MS for De Novo Sequencing

Tandem Mass Spectrometry (MS/MS) is essential for obtaining structural information and determining the amino acid sequence of peptides. researchgate.netmdpi.com High-resolution MS/MS provides accurate mass measurements of both precursor and fragment ions. researchgate.netcriver.com De novo sequencing is a method that determines the amino acid sequence of a peptide directly from its MS/MS spectrum without the need for a sequence database. wikipedia.orgbiorxiv.org This is particularly useful for characterizing novel or modified peptides like this compound, where a reference sequence may not be available. wikipedia.orgbiorxiv.org In MS/MS, selected peptide ions (precursor ions) are fragmented in the gas phase, typically through collision-induced dissociation (CID). researchgate.netbiorxiv.orguci.edu The resulting fragment ions are then mass-analyzed, producing a spectrum that contains information about the amino acid sequence. researchgate.netuci.edu By analyzing the mass differences between consecutive fragment ions, the amino acid sequence can be deduced. wikipedia.orguci.edu High-resolution MS/MS allows for precise mass measurements of these fragments, improving the accuracy of de novo sequencing. researchgate.netcriver.com Software tools are often used to assist in the interpretation of MS/MS spectra and de novo sequence assignment. wikipedia.orgpnas.org

Chromatographic Purity and Identity Assessment

Chromatography plays a vital role in assessing the purity and confirming the identity of peptides like this compound. researchgate.netchromatographyonline.comsigmaaldrich.comkromtekindo.com It involves separating components of a mixture based on their physical or chemical properties. biopharmaspec.com Coupling chromatography with mass spectrometry (LC-MS) provides a powerful platform for both separation and identification. biopharmaspec.combiosynth.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique for peptide separation and purity analysis. nih.govcreative-proteomics.comrenyi.humdpi.com RP-HPLC separates peptides based on their hydrophobicity. nih.govrenyi.hu A hydrophobic stationary phase is used, and peptides are eluted using a gradient of increasing organic solvent concentration. sigmaaldrich.comrenyi.hu More hydrophobic peptides are retained longer on the column and elute later. renyi.hu RP-HPLC offers high resolution, making it effective for separating closely related peptides, including impurities and variants. renyi.huhplc.eu Purity is typically assessed by analyzing the chromatogram, where a pure peptide should ideally show a single, well-defined peak. creative-proteomics.com Impurities appear as additional peaks. creative-proteomics.com UV detection, commonly at 220 nm due to the peptide bond's absorbance, is often used with RP-HPLC. creative-proteomics.com RP-HPLC is essential for evaluating the purity of synthesized this compound and monitoring its stability over time by detecting degradation products. ijpsjournal.comcreative-proteomics.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of liquid chromatography that utilizes smaller stationary phase particles and higher pressures compared to traditional HPLC. chromatographyonline.comchromatographytoday.com This allows for faster separations, increased resolution, and higher sensitivity. kromtekindo.comchromatographytoday.comwaters.com UPLC is particularly advantageous for the analysis of complex peptide mixtures, such as those encountered in peptide mapping or impurity profiling of synthetic peptides. kromtekindo.comchromatographytoday.comwaters.com The enhanced resolution of UPLC enables better separation of closely eluting peaks, which is critical for accurately assessing the purity of this compound and detecting low-level impurities. chromatographytoday.comwaters.com UPLC can be coupled with mass spectrometry (UPLC-MS) for simultaneous separation and identification, providing a powerful tool for comprehensive characterization of this compound, confirming its identity and quantifying impurities with high accuracy and sensitivity. biosynth.commdpi.com

Gel Filtration/Size Exclusion Chromatography

Gel Filtration Chromatography (GFC), also known as Size Exclusion Chromatography (SEC), is a liquid chromatography technique that separates molecules based on their size in solution. lcms.cz This method is widely used for the quantitation of protein aggregates, monomers, and lower molecular weight fragments in biotherapeutic peptides and proteins. lcms.czchromatographyonline.com In analytical applications, GFC can differentiate molecules with a molecular weight difference of less than a factor of two. lcms.cz

The principle involves using a stationary phase with defined pore sizes. Larger molecules that cannot enter the pores elute first, while smaller molecules that can diffuse into the pores have a longer path through the column and elute later. lcms.cz The choice of gel filtration media is critical; it should exclude larger molecules while allowing smaller ones to diffuse into the pore spaces. lcms.cz

GFC is considered the analytical "gold standard" for separating and quantifying aggregates in therapeutic peptides and proteins. lcms.czchromatographyonline.com However, it can be prone to errors if method development and column selection are poor, as large proteins and aggregates can non-specifically adsorb to the columns, affecting accurate quantitation. chromatographyonline.com Optimizing the mobile phase and sample "priming" can help reduce these irregularities. chromatographyonline.com High-resolution gel filtration media often utilize fully porous silica (B1680970) bonded with a polar ligand to minimize secondary interactions and ensure separation primarily based on size. chromatographyonline.com

Gel filtration chromatography has been used in the purification and characterization of peptides. For instance, in the study of umami peptides from sunflower seeds, Sephadex gel filtration chromatography was employed to isolate peptide fractions based on size after ultra-filtration. tandfonline.com Different types of Sephadex gels with varying molecular weight fractionation ranges can be used to optimize the purification process for peptides of different sizes. orientjchem.org

Quantitative Amino Acid Analysis (AAA) and Net Peptide Content Determination

Quantitative Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition and content of peptides, proteins, and other samples containing primary or secondary amino groups. biosyn.com This method allows for the quantification of free amino acids as well as those released from macromolecules like peptides after hydrolysis. biosyn.comproteogenix.science

AAA is crucial for determining the net peptide content (NPC) of a sample. innovagen.comambiopharm.combiosynth.com The gross weight of a lyophilized peptide powder includes not only the peptide but also non-peptide components such as water, adsorbed solvents, counterions, and salts. innovagen.comambiopharm.compeptide.com Net peptide content represents the actual weight percentage of the peptide component in the sample. ambiopharm.compeptide.com While HPLC analysis determines the purity (percentage of the target peptide sequence relative to other peptide impurities), NPC indicates the percentage of total peptide material relative to non-peptide impurities. proteogenix.scienceinnovagen.compeptide.com Both purity and NPC are necessary to accurately determine the amount of target peptide in a sample. proteogenix.scienceinnovagen.com

Two widely employed methods for determining net peptide content are Amino Acid Analysis and elemental analysis (CHN). innovagen.com AAA typically requires minimal amounts of peptide, while CHN analysis consumes milligrams and is considered more accurate. innovagen.com However, the accuracy of AAA for NPC determination can be debated. innovagen.com

In AAA for peptide content determination, the peptide sample is typically hydrolyzed using a strong acid, such as 6 M HCl, to break it down into individual amino acids. bachem.comnih.gov These amino acids are then separated by chromatography and quantified. biosyn.combachem.com Early techniques involved high-performance cation exchange separation followed by post-column derivatization for detection. biosynth.com More modern AAA techniques utilize pre-column derivatization with a fluorescent tag followed by reversed-phase analysis, offering high sensitivity. biosynth.com Isotopically labeled amino acids can be used as internal standards to ensure accurate quantification. nih.govcreative-proteomics.com The concentration of each amino acid is determined, and the peptide quantitation is based on the sum of the individual amino acid concentrations from the known peptide sequence. nih.gov It's important to note that some amino acids, like tryptophan and cysteine, can degrade during acid hydrolysis, requiring alternative methods or derivatization for accurate quantification. biosyn.comcreative-proteomics.com

The net peptide content of synthetic peptides typically ranges from 60% to 90% of the total powder weight, depending on the sequence, purity, and synthesis/purification method. innovagen.comambiopharm.compeptide.com Counterions, often trifluoroacetate (B77799) (TFA) from RP-HPLC purification, contribute to the non-peptide weight. ambiopharm.compeptide.com

Evaluation of Enantiomeric Purity

Evaluating enantiomeric purity presents analytical challenges because D and L isomers have identical physical and chemical properties except for their stereochemical configuration. nih.govdntb.gov.uaresearchgate.net Sensitive and reproducible quantitative analytical methods are necessary to ensure the correct stereochemistry of amino acids within a peptide. nih.govdntb.gov.uaresearchgate.net

Chromatographic methods, particularly chiral chromatography, are widely used for determining enantiomeric purity. nih.govcat-online.com Capillary gas chromatography on a chiral stationary phase can separate all protein amino acids and their enantiomers. cat-online.com This method typically requires deprotection, esterification, and acylation of the amino acids to obtain volatile derivatives for chiral separation. cat-online.com HPLC methods using chiral columns are also employed, sometimes requiring a chromophoric group for detection. cat-online.com

A challenge in evaluating enantiomeric purity in peptides via amino acid analysis is that hydrolysis conditions can induce racemization, meaning the measured racemate amount includes both the original impurity and the amount generated during hydrolysis. cat-online.com The standard deviation for racemization during sample preparation can be high due to matrix and sequence influences. cat-online.com

Advanced techniques like chiral high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS/MS) can facilitate rapid and accurate determination of amino acid chiral purity in peptides. digitellinc.com This method may involve hydrolyzing the peptide in deuterated acid to correct for racemization during hydrolysis, followed by chiral separation and MS/MS for quantitation. researchgate.netdigitellinc.com This approach can quantify trace levels of D-isomer impurities with high sensitivity. digitellinc.com

Biophysical Methods for Interaction and Conformational Studies

Biophysical methods are essential for characterizing the interactions of peptides with other molecules and studying their conformational properties. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable insights into binding kinetics, affinity, thermodynamics, and stoichiometry. nih.govcsic.esresearchgate.netdrugtargetreview.com

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real-time. csic.esnih.gov It measures changes in the refractive index near a sensor surface that occur when a molecule (analyte) binds to an immobilized molecule (ligand). drugtargetreview.com This change in refractive index causes a shift in the resonance angle of polarized light reflected from a metal film (typically gold) on the sensor surface. drugtargetreview.com

SPR provides kinetic parameters, including the association rate constant (kon) and the dissociation rate constant (koff), as well as the steady-state affinity constant (Kd). csic.esdrugtargetreview.com By performing experiments at different temperatures, thermodynamic parameters can also be estimated. drugtargetreview.com SPR is highly sensitive and is particularly useful for studying drug-receptor interactions, protein-protein interactions, and peptide binding events. csic.es While powerful for kinetic analysis, optimizing assays and ensuring reproducibility, especially regarding immobilization, can be challenging. nih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful quantitative technique that directly measures the heat released or absorbed during a molecular binding event at a constant temperature. nih.govcsic.esdrugtargetreview.comsciengine.com This heat change is directly proportional to the amount of binding that occurs. sciengine.com

ITC provides a complete thermodynamic profile of molecular interactions in a single experiment, including the binding constant (Ka or Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). csic.esresearchgate.netdrugtargetreview.comacs.org These parameters are related by the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG must be negative for a spontaneous interaction. nih.gov

A typical ITC experiment involves titrating a solution of one molecule (ligand) into a cell containing a solution of another molecule (protein or peptide). sciengine.comresearchgate.net As interactions occur, heat is generated or consumed, and the instrument measures the energy required to maintain a null temperature difference between the sample and reference cells. acs.orgresearchgate.net When the molecule in the cell becomes saturated, the heat signal diminishes. sciengine.com

ITC is widely used to investigate various biomolecular interactions, including protein-ligand, protein-protein, protein-DNA/RNA, and peptide interactions. researchgate.netsciengine.com It is particularly valuable for characterizing the thermodynamics of binding and can even be used to study enzyme kinetics and peptide self-assembly. researchgate.netacs.orgresearchgate.net While ITC offers high information content, it can require relatively high concentrations of the interacting molecules, which might limit studies to peptidic binding partners in some cases. nih.gov Accurate determination of peptide purity is also important for obtaining accurate ITC data. nih.gov

Computer-Assisted Drug Discovery Tools for Peptides

Computer-Assisted Drug Discovery (CADD) tools are increasingly important in peptide research and drug development, offering cost and time efficiencies compared to traditional methods. oup.comnih.govuwindsor.caeudoxialifesciences.commdpi.com These tools leverage computational methods, including physics-based modeling, molecular simulation, and artificial intelligence (AI), to predict, model, and optimize peptide properties and interactions before synthesis. eudoxialifesciences.commdpi.com

CADD for peptides encompasses both structure-based and ligand-based approaches. mdpi.comdovepress.com Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR), are useful when active peptide ligands are known and can aid in optimizing peptide structures. mdpi.com Structure-based methods, including molecular docking and molecular dynamics simulations, are used to model and understand the interaction between a peptide and its target molecule in 3D space, predicting binding modes and stability. nih.govmdpi.comdovepress.com

Recent advances in AI and machine learning (ML) are significantly impacting peptide drug discovery. oup.comnih.govmdpi.commdpi.com These technologies can process vast amounts of peptide sequence and functional data to predict biological activities, calculate physicochemical properties, and assist in the design of novel peptides with desired characteristics, such as improved stability, bioavailability, and receptor binding affinity. oup.commdpi.com Deep generative models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), are being used to generate novel peptide sequences for specific therapeutic objectives. oup.com

Computational tools can accelerate the screening of potential peptide candidates against targets. uwindsor.ca For example, computational screening of peptide libraries has been used to identify potential inhibitors against viral proteins. uwindsor.ca These tools can also help in designing peptides with modified properties, such as increased resistance to enzymatic degradation through modifications like cyclization and amino acid substitutions, including the incorporation of D-amino acids. mdpi.comuw.edu

While computational design offers significant advantages, it can require intensive computing power. uw.edu The integration of scientific data sets, AI technology, physics-based modeling, and human expertise is crucial for efficiently exploring and evaluating novel peptides for efficacy, safety, and mechanism of action. eudoxialifesciences.com

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a molecule (ligand), such as this compound, when it is bound to another molecule (receptor), typically a protein or other biomolecule, to form a stable complex. This method aims to predict the binding mode and the binding affinity between the two molecules acs.orgmdpi.com. In the context of this compound research, molecular docking allows for the characterization of its behavior within the binding site of a target protein, helping to delineate the structure-activity relationship acs.org.

The process generally involves predicting the molecular orientation of this compound within the receptor's binding site and then calculating the complementarity of the interaction using a scoring function acs.org. The scoring function estimates the strength of the interaction, often expressed as a binding score or predicted binding affinity mdpi.com. Different docking methods exist, including template-based docking, template-free docking, and hybrid approaches, which are applied to study protein-peptide interactions rjsocmed.comnih.govvietnamjournal.ru.

Molecular docking simulations for peptides like this compound can provide insights into:

Binding Poses: The specific 3D orientation and conformation of this compound when bound to its target rsc.org.

Interaction Sites: The key amino acid residues in both this compound and the target protein that are involved in binding mdpi.com.

Predicted Binding Affinity: A numerical score or estimated energy value indicating the strength of the interaction acs.orgmdpi.com.

While molecular docking is a powerful tool, it has limitations, including restricted sampling of conformational changes in both the peptide and the receptor, and the use of approximated scoring functions that may not always correlate perfectly with experimental binding affinities acs.org. Despite these limitations, docking provides essential initial insights for understanding the potential interactions of this compound.

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds, including peptide libraries, to identify potential binders to a target protein frontiersin.org. When applied in this compound research, virtual screening can be used to discover novel peptides with similar or improved binding characteristics to a target, or to identify potential targets for this compound itself frontiersin.org. VS can be particularly useful when a known peptide ligand for a target protein exists, allowing for the optimization of the lead peptide through screening of modified or related structures mdpi.com.

Virtual screening approaches can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) mdpi.compepdd.com. SBVS relies on the 3D structure of the target protein and typically involves docking a library of compounds to the binding site to predict binding affinity and pose mdpi.com. LBVS, on the other hand, uses information from known active ligands (like this compound, if its activity is known) to identify similar molecules in a library without requiring the target's 3D structure mdpi.compepdd.com.

For this compound, virtual screening could involve:

Screening a library of this compound analogs or truncated versions against a known or predicted target structure using SBVS (docking).

Using the structural or physicochemical properties of this compound to search for similar peptides in a database using LBVS.

The output of a virtual screening campaign is typically a ranked list of peptides based on their predicted binding affinity or similarity to known ligands mdpi.com. The top-ranked candidates are then selected for further investigation, such as experimental validation mdpi.com. VS significantly reduces the time and cost associated with experimental screening by prioritizing the most promising candidates frontiersin.org.

Studies have successfully utilized VS to discover potential bioactive peptides, demonstrating its utility in expanding the accessible chemical space for peptide design mdpi.com.

Note: As "this compound" is a hypothetical compound for the purpose of this article, specific research findings or data tables related to its molecular docking or virtual screening results cannot be provided.

Future Perspectives and Research Directions for Peptide M

Elucidation of Novel Biological Targets and Pathways

Understanding the precise biological targets and downstream pathways modulated by Peptide M beyond its known role in inducing EAU is a key area for future research. Peptides can act as hormones, neurotransmitters, immunogens, and more, interacting with cell surface receptors and playing diverse roles in biological processes. oup.com While this compound is known to trigger a T-cell mediated response, further research could uncover additional cellular or molecular interactions. Advances in techniques such as mass spectrometry-based proteomics and interactome analysis could help identify novel binding partners or affected signaling cascades upon exposure to this compound in relevant cell types or animal models. creative-proteomics.commdpi.com Elucidating these pathways could provide deeper insights into the mechanisms of autoimmune uveitis and potentially reveal new therapeutic targets. Peptide sequencing plays a pivotal role in drug development by clarifying the structures of biologically active peptides and proteins, aiding in the design of therapeutics that can modulate specific biological pathways. creative-proteomics.com

Development of Advanced Delivery Systems for Research Applications

Efficient and targeted delivery of peptides is crucial for both research and potential therapeutic applications due to challenges like poor metabolic stability and short half-life. mdpi.comnih.gov Future research on this compound could benefit significantly from the development of advanced delivery systems tailored for research applications, particularly for precisely controlling its presentation and localization in animal models of EAU. Strategies being explored for peptides in general include encapsulation in biodegradable polymers, liposomes, nanoparticles, and hydrogels. umich.edunih.govrjptonline.orgmdpi.commdpi.comfrontiersin.orgbegellhouse.com These systems can enhance peptide stability, improve targeting to specific tissues like the eye, and allow for controlled release, potentially leading to more consistent and reproducible EAU induction or enabling studies on the effects of localized this compound exposure. umich.edunih.govfrontiersin.org For instance, microencapsulation in biodegradable polymers allows for the slow release of peptide drugs over time. umich.edu Peptide-functionalized nanomedicine, leveraging peptide specificity, is an emerging approach to enhance the performance of nanocarriers for targeted delivery. mdpi.com

Integration of AI and Machine Learning in Peptide Design

Exploration of Multimodal Research Strategies

Multimodal research strategies, integrating diverse types of data and approaches, are becoming increasingly important in complex biological investigations. For this compound and EAU research, this could involve combining genetic data from susceptible animal strains with proteomic analysis of affected tissues, structural studies of this compound interactions, and in vivo imaging data. nih.gov AI and ML models are being developed to integrate information from different modalities, such as peptide sequence and structural data, to improve predictive accuracy for peptide properties. nih.govaaai.orgresearchgate.netarxiv.orgoup.com Applying such multimodal approaches to EAU research using this compound could lead to a more comprehensive understanding of the disease pathogenesis, identifying complex interactions between genetic predisposition, peptide presentation, and immune responses. Multimodal contrastive learning models are being developed to fuse sequence and structure modalities for generating therapeutic peptides. aaai.orgarxiv.org

Q & A

Q. Table 1: Peptide Selection Guidelines

CriterionIdeal ValueCompromise Strategy
Length8–20 residuesUse enzymatic digestion controls
Modification-prone sitesNoneAdjust m/z for known shifts
HydrophobicityModerateOptimize LC gradients

What experimental design considerations are critical for ensuring reproducibility in this compound functional assays?

Answer:

  • Controlled variables : Standardize buffer pH, temperature, and ion concentrations to minimize batch effects.
  • Replicates : Include biological triplicates and technical duplicates to distinguish biological vs. technical variability .
  • Blinding : Use blinded analysis for subjective endpoints (e.g., Western blot quantification).
  • Reference standards : Spike in stable isotope-labeled analogs of this compound for quantitative MS workflows .

For cell-based studies, validate this compound’s permeability using fluorescence tagging or LC-MS intracellular quantification .

How should researchers resolve contradictory data in this compound binding affinity studies?

Answer:
Contradictions often arise from methodological differences:

  • Assay conditions : Compare buffer compositions (e.g., Tris vs. HEPES) and ionic strength.
  • Binding kinetics : Use surface plasmon resonance (SPR) for real-time kon/off measurements instead of endpoint assays like ELISA .
  • Data normalization : Correct for nonspecific binding using negative controls (e.g., scrambled peptide).

For computational models, validate docking results with mutagenesis studies. For example, Tang et al. reconciled discrepancies in CK2α binding by combining computational design with experimental validation of point mutations .

What advanced statistical methods are recommended for analyzing dose-response relationships of this compound in pharmacological studies?

Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in IC50/EC50 values .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., cell passage number).

Q. Table 2: Common Pitfalls in Dose-Response Analysis

PitfallSolution
Incomplete curveExtend concentration range
Outlier dominanceUse robust regression methods
Assumption of normalityPerform Shapiro-Wilk test

How can researchers validate this compound-protein interactions identified via yeast two-hybrid screening?

Answer:

  • Orthogonal assays : Confirm interactions with co-immunoprecipitation (Co-IP) or fluorescence resonance energy transfer (FRET).
  • Negative controls : Include empty vector-transfected cells and irrelevant bait-prey pairs.
  • Quantitative MS : Perform affinity purification followed by MS to identify co-eluting proteins .

For weak interactions, enhance sensitivity using proximity ligation assays (PLA) or split-luciferase systems .

What are the best practices for reporting this compound research in compliance with journal guidelines?

Answer:

  • Materials & Methods : Detail synthesis protocols (e.g., solid-phase), purification (HPLC gradients), and characterization (MS/MS spectra, circular dichroism) .
  • Data availability : Deposit raw MS files in repositories like PRIDE or PeptideAtlas .
  • Ethics : Disclose animal/human subject approvals and conflict of interest statements .

Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions and avoid redundancies .

Q. Notes

  • Avoid citing non-peer-reviewed sources (e.g., ).
  • For spectral interpretation conflicts, consult the Clinical Chemistry guidelines on peptide quantification .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.